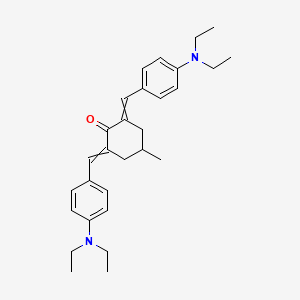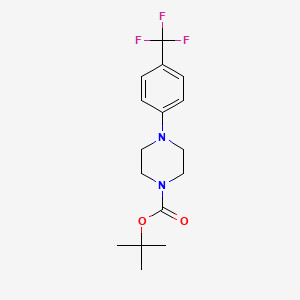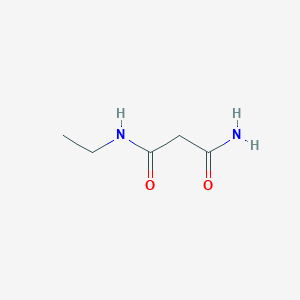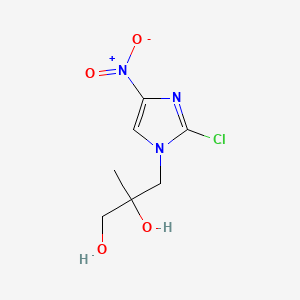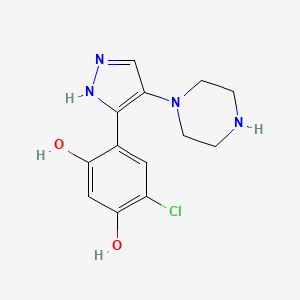
4-Chloro-6-(4-piperazin-1-YL-1H-pyrazol-5-YL)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-6-(4-PIPERAZIN-1-YL-1H-PYRAZOL-5-YL)BENZENE-1,3-DIOL is an organic compound belonging to the class of n-arylpiperazines. These compounds contain a piperazine ring where the nitrogen ring atom carries an aryl group
Preparation Methods
The synthesis of 4-CHLORO-6-(4-PIPERAZIN-1-YL-1H-PYRAZOL-5-YL)BENZENE-1,3-DIOL involves several steps. One common synthetic route includes the reaction of 4-chloro-6-nitroresorcinol with 4-piperazin-1-yl-1H-pyrazole under specific reaction conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amine group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-CHLORO-6-(4-PIPERAZIN-1-YL-1H-PYRAZOL-5-YL)BENZENE-1,3-DIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2-).
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-CHLORO-6-(4-PIPERAZIN-1-YL-1H-PYRAZOL-5-YL)BENZENE-1,3-DIOL involves its interaction with molecular targets such as heat shock protein HSP 90-alpha . The compound binds to the N-terminal domain of HSP 90-alpha, inhibiting its function and leading to the disruption of protein folding and stability. This inhibition can result in the suppression of tumor cell proliferation and other biological effects.
Comparison with Similar Compounds
4-CHLORO-6-(4-PIPERAZIN-1-YL-1H-PYRAZOL-5-YL)BENZENE-1,3-DIOL is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
4-CHLORO-6-(4-{4-[4-(METHYLSULFONYL)BENZYL]PIPERAZIN-1-YL}-1H-PYRAZOL-5-YL)BENZENE-1,3-DIOL: This compound has a methylsulfonylbenzyl substituent, which affects its binding affinity and biological activity.
Other n-arylpiperazines: These compounds share the piperazine ring structure but differ in their aryl substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C13H15ClN4O2 |
|---|---|
Molecular Weight |
294.74 g/mol |
IUPAC Name |
4-chloro-6-(4-piperazin-1-yl-1H-pyrazol-5-yl)benzene-1,3-diol |
InChI |
InChI=1S/C13H15ClN4O2/c14-9-5-8(11(19)6-12(9)20)13-10(7-16-17-13)18-3-1-15-2-4-18/h5-7,15,19-20H,1-4H2,(H,16,17) |
InChI Key |
RFPHEBUOQYYPDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(NN=C2)C3=CC(=C(C=C3O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


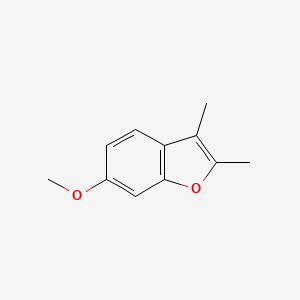

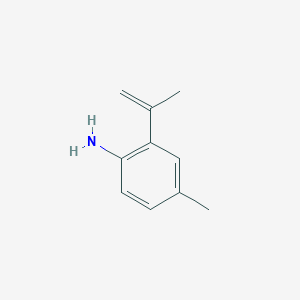
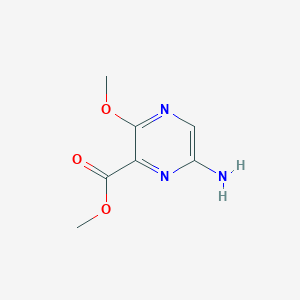
![1-[4-(Hydroxymethyl)piperidin-1-yl]butane-1,3-dione](/img/structure/B8535922.png)
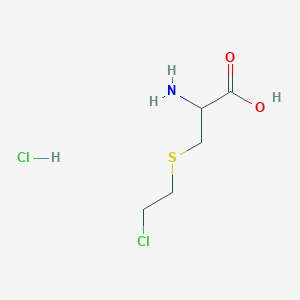

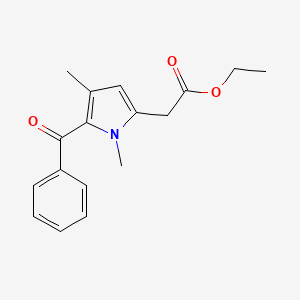
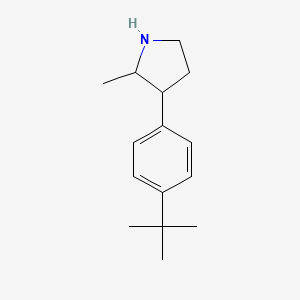
![1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8535942.png)
